

Spectral Data Interpretation for 1-Hydrazino-2-propanol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Hydrazino-2-propanol**

Cat. No.: **B171459**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **1-Hydrazino-2-propanol**. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and data from analogous structures to provide a robust interpretation of its expected spectral characteristics. This document is intended to serve as a valuable resource for researchers in compound identification, structural elucidation, and quality control.

Predicted Spectroscopic Data

The following tables summarize the predicted chemical shifts for ^1H and ^{13}C NMR spectroscopy, and the expected absorption frequencies for IR spectroscopy of **1-Hydrazino-2-propanol**. These predictions are based on the analysis of its functional groups—a primary hydrazine and a secondary alcohol—and comparison with spectral data of similar molecules such as propan-2-ol.

Table 1: Predicted ^1H NMR Spectral Data for 1-Hydrazino-2-propanol

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~1.0 - 1.2	Doublet	3H	-CH ₃
~2.5 - 2.8	Multiplet	2H	-CH ₂ -
~3.6 - 3.9	Multiplet	1H	-CH-
~4.0 - 4.5	Broad Singlet	3H	-NH ₂ , -OH

Note: The chemical shifts for the exchangeable protons of the amine (-NH₂) and hydroxyl (-OH) groups are highly dependent on solvent, concentration, and temperature, and are expected to appear as a broad singlet. The use of a solvent like DMSO-d₆ helps in observing these exchangeable protons.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Hydrazino-2-propanol

Solvent: DMSO-d₆

Chemical Shift (δ , ppm)	Carbon Type	Assignment
~20 - 25	CH ₃	-CH ₃
~55 - 60	CH ₂	-CH ₂ -
~65 - 70	CH	-CH-

Table 3: Predicted FT-IR Spectral Data for 1-Hydrazino-2-propanol

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3400 - 3200	Strong, Broad	O-H stretch (alcohol), N-H stretch (hydrazine)
2970 - 2850	Medium to Strong	C-H stretch (aliphatic)
1650 - 1580	Weak to Medium	N-H bend (scissoring)
1470 - 1430	Medium	C-H bend (asymmetric)
1380 - 1360	Medium	C-H bend (symmetric)
1150 - 1050	Strong	C-O stretch (secondary alcohol)
~950	Medium	O-H bend (out-of-plane)

Structural Elucidation and Interpretation

The predicted spectral data provides a clear structural fingerprint of **1-Hydrazino-2-propanol**.

¹H NMR: The spectrum is expected to show four distinct signals. The upfield doublet corresponds to the methyl group, which is split by the adjacent methine proton. The methine proton, being attached to the carbon bearing the hydroxyl group, will appear as a multiplet further downfield. The methylene group adjacent to the hydrazine will also appear as a multiplet. The protons on the nitrogen and oxygen atoms are exchangeable and are likely to appear as a single broad signal.

¹³C NMR: Three signals are predicted, corresponding to the three unique carbon environments in the molecule. The methyl carbon will be the most upfield, followed by the methylene carbon, and the carbon attached to the electronegative oxygen atom will be the most downfield.

IR Spectroscopy: The IR spectrum will be dominated by a broad absorption band in the high-frequency region (3400-3200 cm⁻¹) characteristic of O-H and N-H stretching vibrations, indicating the presence of both the alcohol and hydrazine functional groups. The presence of strong C-H stretching and bending vibrations confirms the aliphatic nature of the molecule. A strong C-O stretching band for the secondary alcohol is also a key diagnostic feature.

Experimental Protocols

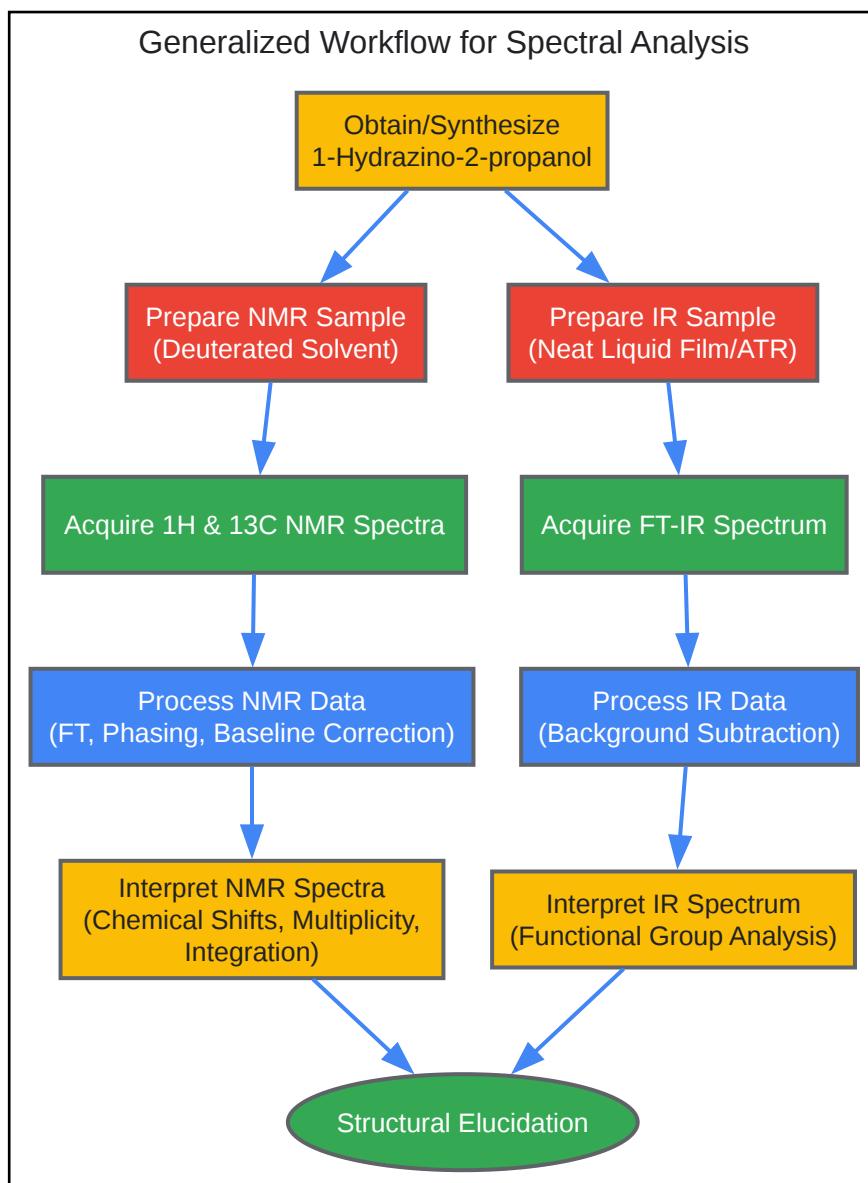
The following are generalized experimental protocols for obtaining NMR and IR spectra of small organic molecules like **1-Hydrazino-2-propanol**.

NMR Spectroscopy

- Sample Preparation:
 - Dissolve 5-10 mg of **1-Hydrazino-2-propanol** in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, MeOD-d₄, or D₂O). The choice of solvent is critical, especially for observing exchangeable protons.
 - Transfer the solution to a standard 5 mm NMR tube.
 - Ensure the sample is free of any particulate matter.
- Data Acquisition:
 - Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
 - For ¹H NMR, typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
 - For ¹³C NMR, proton-decoupled spectra are typically acquired using a 45-degree pulse width and a relaxation delay of 2-5 seconds.
 - Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0.00 ppm).

FT-IR Spectroscopy

- Sample Preparation (Liquid Sample):


- Place a small drop of neat **1-Hydrazino-2-propanol** between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin liquid film.
- Alternatively, for attenuated total reflectance (ATR) FT-IR, place a drop of the sample directly onto the ATR crystal.

- Data Acquisition:
 - Record the spectrum using an FT-IR spectrometer.
 - Typically, spectra are collected over the range of 4000 to 400 cm^{-1} .
 - Acquire a background spectrum of the empty sample holder (or the clean ATR crystal) before running the sample spectrum.
 - The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Visualizations

The following diagrams illustrate the structure of **1-Hydrazino-2-propanol** and a generalized workflow for its spectral analysis.

Caption: Chemical structure of **1-Hydrazino-2-propanol**.

[Click to download full resolution via product page](#)

Caption: Workflow for spectral data acquisition and interpretation.

- To cite this document: BenchChem. [Spectral Data Interpretation for 1-Hydrazino-2-propanol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b171459#spectral-data-interpretation-for-1-hydrazino-2-propanol-nmr-ir>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com